Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-
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Overview
Description
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- is a complex organic compound with a unique structure that includes phenyl and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- can be achieved through several methods. One common approach involves the reaction of pyrogallol with methyl iodide in an alkaline aqueous medium . Another method includes the demethylation of pyrogallol trimethyl ether in aqueous alkali or in alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: Despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, phenols are easily oxidized.
Substitution: Phenols can react with aqueous sodium hydroxide to form salts.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation and sodium hydroxide for substitution reactions. The conditions typically involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dicarbonyl compounds like para-benzoquinone .
Scientific Research Applications
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Its properties as a COX-2 inhibitor suggest potential therapeutic applications.
Mechanism of Action
The mechanism by which Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, as a COX-2 inhibitor, it interferes with the cyclooxygenase-2 enzyme, reducing inflammation and pain . Additionally, its antioxidant properties help neutralize free radicals, preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-:
Phenol, 4-ethenyl-2,6-dimethoxy-: This compound is an antioxidant phenolic compound with potential use as a COX-2 inhibitor.
Uniqueness
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- is unique due to its combination of phenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to act as both an antioxidant and a COX-2 inhibitor sets it apart from other similar compounds .
Properties
CAS No. |
61563-86-8 |
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Molecular Formula |
C21H20O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[benzenesulfonyl(phenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H20O5S/c1-25-18-13-16(14-19(26-2)20(18)22)21(15-9-5-3-6-10-15)27(23,24)17-11-7-4-8-12-17/h3-14,21-22H,1-2H3 |
InChI Key |
SKCCSGQYDUTLTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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